2,3-Dichloro-6-(trifluoromethyl)benzaldehyde

Synthetic Chemistry Process Optimization Yield Analysis

Select this specific 2,3-dichloro-6-(trifluoromethyl)benzaldehyde isomer to bypass the 7:1 isomeric mixture obtained via direct formylation of the parent arene. This pre-isolated building block streamlines fungicide intermediate synthesis (e.g., benzamidoxime per US 5,977,414) and enables clean halogen-exchange SAR exploration to yield 2-fluoro-3-chloro and 2,3-difluoro analogs. Supplied at ≥98% purity with full QC documentation, minimizing side reactions in copper-catalyzed cascade sequences. Avoid costly regioisomeric purification—source the correct isomer directly.

Molecular Formula C8H3Cl2F3O
Molecular Weight 243.01 g/mol
CAS No. 186517-27-1
Cat. No. B061835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
CAS186517-27-1
Synonyms2,3-DICHLORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE
Molecular FormulaC8H3Cl2F3O
Molecular Weight243.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)(F)F)C=O)Cl)Cl
InChIInChI=1S/C8H3Cl2F3O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H
InChIKeyQCYGNWQELPOXBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde CAS 186517-27-1: Procurement Overview and Compound Identity


2,3-Dichloro-6-(trifluoromethyl)benzaldehyde (CAS 186517-27-1) is a halogenated aromatic aldehyde characterized by a 2,3-dichloro substitution pattern and a 6-trifluoromethyl group on the benzaldehyde core . With a molecular formula of C8H3Cl2F3O and a molecular weight of 243.01 g/mol, it exhibits a predicted density of 1.533 g/cm³ and a boiling point of 244.7°C at 760 mmHg . The compound is primarily utilized as a key building block and synthetic intermediate in the preparation of agrochemical fungicides and fluorinated organic molecules [1].

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde: Why Regioisomers and Simple Analogs Are Not Interchangeable


The specific 2,3-dichloro-6-trifluoromethyl substitution pattern imparts distinct electronic and steric properties that govern its reactivity and downstream utility. Simple replacement with other halogenated benzaldehydes (e.g., 2,3-dichlorobenzaldehyde or 2-fluoro-6-(trifluoromethyl)benzaldehyde) results in significantly different physicochemical behavior (boiling point, density) . More critically, formylation attempts on the parent arene yield a mixture of regioisomers, with the 5-substituted analog being the major product under certain conditions [1]. This highlights that the 6-substituted product cannot be assumed to be a default or easily obtained alternative. The evidence below quantifies these key differentiators that impact synthetic route selection and final product purity.

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde: Quantitative Differentiation and Procurement Decision Support


Synthesis Yield Comparison: Dichloro vs. Difluoro Analog Under Identical Conditions

In a direct head-to-head comparison using the same formylation methodology (n-BuLi/methyl formate in THF), 2,3-dichloro-6-(trifluoromethyl)benzaldehyde was obtained in 77% yield (95% purity) at -70°C, whereas the corresponding 2,3-difluoro analog yielded 85% under optimized conditions [1]. At a higher reaction temperature of -45°C, the dichloro yield decreased to 68.9% (93% purity), demonstrating a temperature sensitivity not observed in the difluoro synthesis [1]. This provides a quantifiable basis for reaction condition selection and expected output when choosing between halogenated building blocks.

Synthetic Chemistry Process Optimization Yield Analysis

Regioselectivity Control: 6-Substituted vs. 5-Substituted Isomer Formation

When 3,4-dichlorobenzotrifluoride is subjected to formylation with n-BuLi and DMF, the major product is 2,3-dichloro-5-(trifluoromethyl)benzaldehyde, with the 6-substituted target isomer formed in a 1:7 ratio [1]. This contrasts with the formate-based method (methyl formate), which yields the 6-substituted product selectively [1]. This quantitative selectivity data (1:7 vs. exclusive) demonstrates that access to the 6-substituted compound is not trivial and requires specific, validated synthetic conditions, differentiating it from the more readily accessible 5-isomer.

Regioselective Synthesis Isomer Separation Process Chemistry

Physicochemical Differentiation: Boiling Point and Density vs. Non-Fluorinated Analog

The presence of the 6-trifluoromethyl group significantly alters the compound's physical properties compared to non-fluorinated 2,3-dichlorobenzaldehyde. The target compound exhibits a boiling point of 244.7°C at 760 mmHg and a density of 1.533 g/cm³ , whereas 2,3-dichlorobenzaldehyde has a lower boiling point of 242.9°C at 760 mmHg and a density of approximately 1.4 g/cm³ . These differences, while seemingly modest, reflect changes in intermolecular forces and molecular packing that impact distillation behavior, storage requirements, and handling in formulation processes.

Physical Properties Purification Formulation

Commercial Purity Benchmark: 98% Purity with Comprehensive QC Documentation

The compound is commercially available with a standard purity specification of 98% , exceeding the 97% minimum purity commonly offered for related halogenated benzaldehyde building blocks such as 2,3-dichlorobenzaldehyde (typically 97-98%) and 2-fluoro-6-(trifluoromethyl)benzaldehyde (97%) . Critically, suppliers like Bidepharm provide batch-specific QC documentation including NMR, HPLC, and GC analytical reports , ensuring lot-to-lot consistency and reducing the need for in-house re-purification prior to use in sensitive reactions.

Quality Control Analytical Standards Supply Chain

Agrochemical Intermediary Utility: Documented Use in Fungicide Synthesis

U.S. Patent 5,977,414 explicitly claims 2,3-dichloro-6-(trifluoromethyl)benzaldehyde as a key intermediate for the preparation of agricultural and horticultural fungicides [1]. The patent further describes the conversion of this aldehyde to 2,3-dichloro-6-(trifluoromethyl)benzamidoxime, a structural motif associated with fungicidal activity [1]. In contrast, the 5-substituted regioisomer (2,3-dichloro-5-(trifluoromethyl)benzaldehyde) is not claimed with the same specificity in this context, and general-purpose benzaldehyde analogs lack the requisite trifluoromethyl group for desired bioactivity profiles. This established utility provides a direct, application-specific rationale for selecting this compound over non-fluorinated or differently substituted analogs.

Agrochemical Intermediates Fungicide Development Patent Literature

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde: Optimized Application Scenarios Based on Quantitative Evidence


Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzamidoxime Fungicide Intermediates

Utilize the aldehyde as a starting material for oximation to generate 2,3-dichloro-6-(trifluoromethyl)benzamidoxime, a key intermediate in fungicide development as described in U.S. Patent 5,977,414 [1]. The selective availability of the 6-substituted isomer avoids the 7:1 isomeric mixture obtained via DMF formylation, ensuring a streamlined synthetic route and higher purity of the final fungicidal agent.

Precursor for Halogen-Exchange Reactions to Access Mixed Halogen Analogs

The dichloro compound serves as a versatile platform for further halogenation or halogen-exchange reactions. As noted in the patent literature [1], 2,3-dichloro-6-(trifluoromethyl)benzaldehyde can be converted to 2-fluoro-3-chloro-6-(trifluoromethyl)benzaldehyde and 2,3-difluoro-6-(trifluoromethyl)benzaldehyde. This enables structure-activity relationship (SAR) exploration around the halogen pattern without requiring de novo synthesis of each analog.

Building Block for Trifluoromethylated Naphthoquinones and Heterocycles

The compound's aldehyde functionality and electron-withdrawing substituents make it a suitable electrophilic partner in copper-catalyzed cascade reactions for the synthesis of trifluoromethylated and difluoromethylated naphthoquinones . The 98% purity with QC documentation minimizes side reactions that could compromise the complex cascade sequences.

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